2-Bromo-4-chloro-5-nitropyridine
Overview
Description
2-Bromo-4-chloro-5-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C5H3BrClN2O2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of pyridine to introduce bromine and chlorine atoms, followed by nitration to add the nitro group.
Industrial Production Methods: Large-scale production typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled temperature and pressure settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Amino derivatives like 2-bromo-4-chloro-5-aminopyridine.
Substitution: A wide range of substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-5-nitropyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
2-Bromo-4-chloro-5-nitropyridine is similar to other halogenated nitropyridines, such as 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine. its unique combination of bromine, chlorine, and nitro groups on the pyridine ring sets it apart, providing distinct reactivity and applications.
Comparison with Similar Compounds
2-Chloro-5-nitropyridine
2-Bromo-5-nitropyridine
2-Bromo-3-chloro-4-methyl-5-nitropyridine
2-Amino-5-bromo-4-chloro-3-nitropyridine
Properties
IUPAC Name |
2-bromo-4-chloro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWNYVVSEUNNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732498 | |
Record name | 2-Bromo-4-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137475-57-0 | |
Record name | 2-Bromo-4-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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